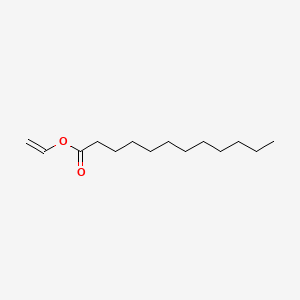

Vinyl laurate

概要

説明

Vinyl laurate is a clear, colorless to light yellow colored liquid . It has been used in the preparation of chirally deuterated benzyl chlorides . It forms aqueous colloidal microgel by copolymerization with N -isopropylacrylamide .

Synthesis Analysis

Vinyl laurate can be synthesized through a process involving lauric acid and vinyl acetate . The process involves the use of freshly distilled vinyl acetate and lauric acid, which is dissolved by warming. Mercuric acetate is added and the mixture is shaken for about 30 minutes. Sulfuric acid is then added dropwise and the solution is heated under reflux for 3 hours .Molecular Structure Analysis

The molecular formula of Vinyl laurate is C14H26O2 . It has a molecular weight of 226.36 g/mol . The structure includes a total of 41 bonds, with 15 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, and 1 ester .Chemical Reactions Analysis

Vinyl laurate has been used in various chemical reactions. For instance, it has been used in the transesterification of vinyl laurate with 1-butanol by the lipase enzyme Candida antarctica B in Natural Deep Eutectic Solvents (NADES) . It has also been used in the acylation of sucrose .Physical And Chemical Properties Analysis

Vinyl laurate has a melting point of 7℃ and a boiling point of 254 °C/1013 hPa . Its density is 0.871 g/mL at 20 °C and it has a flash point of 125 °C . The logP value at 20℃ is 5.92 .科学的研究の応用

Biocatalysis

Vinyl laurate has been used in biocatalysis , specifically in the transesterification process . This process involves the conversion of vinyl laurate with 1-butanol by the lipase enzyme Candida antarctica B in Natural Deep Eutectic Solvents (NADES) . The initial reaction rate is higher in most NADES than in the reference n-hexane .

Green Solvents

Vinyl laurate has been used in the development of green solvents . Natural deep eutectic solvents (NADES) represent a green alternative to conventional organic solvents as a reaction medium . Vinyl laurate has been used in the systematic use of non-eutectic NADES .

Drug Delivery

Vinyl laurate holds various essential applications in drug delivery . It has earned a place in laboratory experiments, where researchers investigate its impact on diverse biological systems .

Gene Therapy

Vinyl laurate is also used in gene therapy . It’s used in laboratory experiments to investigate its impact on diverse biological systems .

Tissue Engineering

In the realm of tissue engineering , vinyl laurate has found its application . Researchers investigate its impact on diverse biological systems .

Synthesis of Ester Compounds

Vinyl laurate has been used in the synthesis of ester compounds . It was used in the synthesis of laurate and stearate esters of corn starch .

Acyl Donor in Enzyme Catalysis

Vinyl laurate has been used as the acyl donor during the synthesis of sucrose laurate esters catalyzed by Bacillus pseudofirmus AL-89 .

Preparation of Chirally Deuterated Benzyl Chlorides

Vinyl laurate has been used in the preparation of chirally deuterated benzyl chlorides .

将来の方向性

Natural Deep Eutectic Solvents (NADES) represent a green alternative to conventional organic solvents as a reaction medium, offering more benign properties . The use of NADES as reaction media in biocatalysis, including the transesterification of vinyl laurate, is a promising area of future research .

特性

IUPAC Name |

ethenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVVKKSPKXTQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-91-3 | |

| Record name | Poly(vinyl laurate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7074953 | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinyl laurate | |

CAS RN |

2146-71-6 | |

| Record name | Vinyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Vinyl laurate?

A1: The molecular formula of Vinyl laurate is C14H26O2, and its molecular weight is 226.36 g/mol.

Q2: What is the significance of the gelling behavior observed in Poly(N-isopropylacrylamide-co-vinyl laurate) microgel dispersions? []

A2: Research has shown that these microgels, when heated in a NaCl electrolyte solution, can form irreversible flocs and macroscopic gels above a specific electrolyte concentration. [] This behavior is attributed to the hydrophobic interactions between the vinyl laurate chains, offering potential for applications in drug delivery, sensors, and other fields. []

Q3: How does the addition of Vinyl laurate to Polyvinyl acetate impact its properties? [, , , ]

A3: Copolymerizing Vinyl laurate with Polyvinyl acetate enhances the copolymer's resistance to saponification, making it suitable for applications on alkaline surfaces like cement. [] These copolymers also find use in chewing gum bases, enhancing specific properties and potentially improving oxidation stability, aroma, and taste. [, , ]

Q4: What role does Vinyl laurate play in modifying the properties of cotton fabrics? []

A4: Vinyl laurate can be grafted onto cotton fabric using microwave plasma treatment. [] This grafting process imparts excellent water repellency to the fabric, with the treatment demonstrating good durability even after repeated laundering. []

Q5: Can Vinyl laurate be used to modify starch for specific applications? [, , ]

A5: Yes, starch laurate, synthesized by reacting starch with Vinyl laurate, has shown potential as a biodegradable plastic. [] The degree of substitution (DS) of laurate in starch influences its properties, such as crystallinity, melting point, and degradation temperature. [] This modification can also impact the mechanical properties of starch films, such as elongation, opacity, tensile strength, and water vapor permeability. [] For instance, incorporating starch laurate with a DS of 0.3 into mango kernel starch films improved their elongation and opacity while reducing tensile strength and water vapor permeability. []

Q6: How is Vinyl laurate utilized in enzymatic synthesis reactions?

A6: Vinyl laurate acts as an efficient acyl donor in lipase-catalyzed transesterification reactions. Its use simplifies the reaction process and allows for milder reaction conditions compared to traditional chemical methods.

Q7: Can you provide specific examples of compounds synthesized using Vinyl laurate in enzymatic reactions?

A7: Several examples include:

- Sugar fatty acid esters: Vinyl laurate is used to synthesize sugar fatty acid esters like glucose laurate [], sucrose laurate [, , ], and lactulose laurate []. These compounds are valuable biosurfactants with applications in food, pharmaceutical, and cosmetic industries.

- Rhamnose esters: Lipase from Pseudomonas stutzeri effectively catalyzes the transesterification of rhamnose with Vinyl laurate to synthesize 4-O-acylrhamnose with high conversion and regioselectivity. []

- (-)-Epigallocatechin-3-O-gallate (EGCG) lauroyl derivatives: Enzymatic transesterification of EGCG with Vinyl laurate produces lipophilic EGCG derivatives with improved antioxidant properties compared to the parent EGCG. []

Q8: How do different lipases affect the regioselectivity of Vinyl laurate transesterification reactions?

A8: Different lipases exhibit varying regioselectivity towards specific hydroxyl groups on the substrate. For instance, in the acylation of lactulose with Vinyl laurate:

- Candida antarctica lipase B (Novozym 435) predominantly yields a monoester at the 1-O- position. []

- Thermomyces lanuginosus lipase (Lipozyme® TL IM) favors acylation at the 6′-O- position. []

Q9: How do reaction conditions influence the enzymatic synthesis of compounds using Vinyl laurate?

A9: Reaction parameters, such as temperature, solvent, molar ratio of substrates, and enzyme origin, significantly influence the yield, regioselectivity, and reaction rate. For instance, in the synthesis of rhamnose esters:

- Temperature: Optimal temperature for maximum conversion was found to be 35°C. []

- Solvent: Hydrophilic solvents, such as tetrahydrofuran (THF) and acetone, led to higher conversions compared to more hydrophobic solvents. []

- Molar ratio: A 1:3 molar ratio of rhamnose to vinyl laurate was found to be optimal. []

- Acyl donor chain length: Short and medium chain acyl donors (C4-C10) resulted in faster reactions compared to longer chain acyl donors. []

Q10: How has computational chemistry been applied to understand Vinyl laurate's role in enzymatic reactions?

A10: Computational methods like molecular modeling and docking studies help elucidate the interactions between Vinyl laurate, the enzyme, and the substrate in the reaction. For instance, in the study of sucrose transesterification with Vinyl laurate:

- Computational conformational searches were used to understand the regioselective transesterification by lipases from Candida antarctica B and Thermomyces lanuginosus. []

- These simulations helped rationalize the broader specificity of Candida antarctica lipase B compared to Thermomyces lanuginosus lipase. []

Q11: How does Vinyl laurate contribute to the stability of formulations?

A11: Vinyl laurate, when incorporated into polymeric formulations like chewing gum bases, can enhance their oxidative stability. [] This effect is likely due to the hydrophobic nature of Vinyl laurate, which might limit the accessibility of oxygen and pro-oxidants to susceptible components in the formulation.

Q12: What is the environmental impact of Vinyl laurate?

A13: While Vinyl laurate itself does not have extensive research on its environmental impact, its use in producing biodegradable materials like starch laurate [] suggests a potential for more sustainable applications compared to conventional plastics.

Q13: Are there any efforts to improve the sustainability of Vinyl laurate production or its applications?

A14: Research is exploring greener alternatives for chemical synthesis, such as using densified CO2 as a solvent in the production of starch laurate. [] These approaches aim to minimize the environmental footprint associated with Vinyl laurate's production and use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)